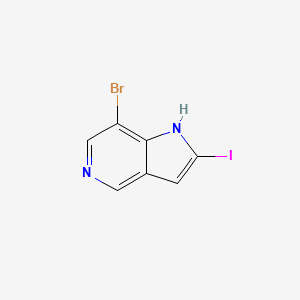

7-Bromo-2-iodo-5-azaindole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-bromo-2-iodo-1H-pyrrolo[3,2-c]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIN2/c8-5-3-10-2-4-1-6(9)11-7(4)5/h1-3,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUTFGSCDVNIFDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC2=C(C=NC=C21)Br)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Halogenated 5 Azaindoles

General Approaches to the 5-Azaindole (B1197152) Core Construction

The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) framework is a crucial heterocyclic motif in medicinal chemistry. pharmablock.com Its synthesis can be achieved through various strategies, including the adaptation of classical indole (B1671886) syntheses, the formation of the pyrrole (B145914) ring onto a pre-existing pyridine (B92270), or through modern multicomponent reactions.

Several classical indole synthesis reactions have been successfully adapted for the preparation of the 5-azaindole core. researchgate.net These de novo strategies build the bicyclic system from acyclic or monocyclic precursors.

Bartoli Indole Synthesis : This reaction typically involves the reaction of a nitro-aromatic compound with a vinyl Grignard reagent. For 5-azaindole, this would involve using a substituted nitropyridine. The Bartoli reaction has proven to be a productive method for preparing various azaindole isomers. pharmablock.com It is particularly useful for synthesizing substituted azaindoles that may be difficult to access through other means.

Leimgruber-Batcho Indole Synthesis : This two-step method is one of the most versatile and widely used routes for indole and azaindole synthesis. pharmablock.comresearchgate.net The process generally begins with the formation of an enamine from a nitrotoluene derivative, followed by a reductive cyclization to form the pyrrole ring. baranlab.org This approach is noted for its applicability to the synthesis of 4-, 5-, and 6-azaindoles. baranlab.org

Fischer-Type Cyclizations : The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. To create a 5-azaindole, a suitable pyridylhydrazine derivative is required. nih.gov This method allows for the construction of the functionalized 4-azaindole (B1209526) building block in a single step and has been applied to various azaindole isomers. baranlab.orgnih.gov

Table 1: Comparison of De Novo Synthesis Strategies for the 5-Azaindole Core

| Synthesis Method | Typical Precursors | Key Features | Applicability to 5-Azaindole |

|---|---|---|---|

| Bartoli Synthesis | Nitropyridine, Vinyl Grignard Reagent | Tolerant of various functional groups. | Productive for substituted azaindoles. pharmablock.com |

| Leimgruber-Batcho | Nitropyridine derivative (e.g., a picoline), Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) | High versatility and good yields. | Considered effective for 5-azaindole synthesis. researchgate.netbaranlab.org |

An alternative to de novo synthesis is the construction of the pyrrole ring onto an existing, appropriately substituted pyridine ring. This is a powerful strategy that often utilizes metal-catalyzed cross-coupling reactions.

A prominent example is the use of a Sonogashira cross-coupling reaction. nih.gov This approach typically involves the coupling of a terminal alkyne with a halo-aminopyridine derivative. For the synthesis of 5-azaindoles, a 3-halo-4-aminopyridine could be used as the starting material. The palladium-catalyzed coupling reaction is followed by an intramolecular cyclization, often mediated by a base or a copper catalyst, to form the fused pyrrole ring and yield the 5-azaindole scaffold. nih.gov This methodology allows for the synthesis of a variety of 1,2-disubstituted 5-azaindoles. nih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical pathway to complex molecules. rsc.orgchemrxiv.org While specific MCRs for the direct synthesis of 7-bromo-2-iodo-5-azaindole are not prominently documented, the principles of MCRs can be applied to construct the core 5-azaindole ring system. Such reactions are valuable in chemical synthesis and industry for their ability to rapidly generate molecular diversity. chemrxiv.org For instance, a hypothetical MCR could involve the reaction of a substituted aminopyridine, an aldehyde, and an isocyanide (Ugi-type reaction) or other suitable components that could assemble to form the pyrrolo[3,2-c]pyridine structure.

Strategies for Regioselective Introduction of Halogens onto the 5-Azaindole Scaffold

Once the 5-azaindole core is synthesized, the next critical phase is the regioselective introduction of bromine and iodine atoms at the C-7 and C-2 positions, respectively. The electronic nature of the azaindole ring system, with its electron-deficient pyridine part and electron-rich pyrrole part, presents a significant challenge for regiocontrol.

Direct electrophilic halogenation of the unsubstituted 5-azaindole scaffold typically occurs at the most electron-rich position, which is the C-3 position of the pyrrole ring. nih.govresearchgate.net This makes the direct and selective introduction of halogens at C-7 (on the electron-deficient pyridine ring) and C-2 challenging.

Bromination at C-7 : Direct electrophilic bromination at the C-7 position is difficult due to the deactivating effect of the pyridine nitrogen. Standard brominating agents like N-Bromosuccinimide (NBS) or bromine would likely react preferentially at C-3. Achieving C-7 bromination often requires multi-step strategies or activation of the pyridine ring.

Iodination at C-2 : While iodination of indoles and azaindoles is common, it is also most facile at the C-3 position. nih.gov Direct iodination at C-2 is less common and generally requires the C-3 position to be blocked or the use of specific directing groups and reaction conditions. Lithiation followed by quenching with an iodine source is a potential, though not direct, method to achieve C-2 functionalization.

To overcome the regioselectivity challenges associated with the pyridine ring, a common and effective strategy is the use of N-oxide intermediates. acs.orgnih.gov This approach involves the oxidation of the pyridine nitrogen atom, which fundamentally alters the electronic properties of the ring and facilitates functionalization.

This strategy has been successfully applied to the synthesis of 7-bromo-6-azaindole, providing a strong precedent for its use in the 5-azaindole system. pharmablock.com The process would involve:

N-Oxidation : The parent 5-azaindole is treated with an oxidizing agent, such as hydrogen peroxide (H₂O₂) with a catalyst like methyltrioxorhenium (MTO), to form the corresponding 5-azaindole-5N-oxide. pharmablock.com

Regioselective Bromination : The formation of the N-oxide activates the positions ortho and para to the nitrogen for nucleophilic attack and modifies the reactivity for electrophilic attack. Treatment of the N-oxide with a brominating agent like bromo(tripyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBroP) can facilitate the introduction of bromine at the C-7 position. pharmablock.comresearchgate.net

Deoxygenation : Following bromination, the N-oxide can be removed via deoxygenation to yield the 7-bromo-5-azaindole.

C-2 Iodination : With the C-7 position brominated, subsequent iodination at C-2 could be explored, potentially after N-protection of the pyrrole.

This N-oxide strategy provides a powerful tool for achieving the specific halogenation pattern required for this compound.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-Azaindole (1H-pyrrolo[3,2-c]pyridine) |

| N-Bromosuccinimide (NBS) |

| Hydrogen peroxide |

| Methyltrioxorhenium (MTO) |

Halogenation via Directed Ortho-Metalation and Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds, including the azaindole scaffold. acs.orgwikipedia.org The principle of DoM involves the use of a directing metalation group (DMG), which coordinates to an organolithium reagent (such as n-butyllithium or lithium diisopropylamide, LDA) and directs deprotonation to the adjacent ortho position. uwindsor.caharvard.edu

For azaindoles, the nitrogen atom of the pyrrole ring must first be protected, often with a group that can also serve as a DMG. A sulfonyl group (like tosyl or benzenesulfonyl) is particularly effective. This protecting group complexes with the lithium reagent and significantly increases the acidity of the proton at the C-2 position, facilitating its selective removal by the strong base. nih.gov

Once the C-2 position is lithiated, the resulting aryllithium intermediate is a potent nucleophile. This intermediate is then "quenched" by adding an electrophilic halogen source. For iodination, molecular iodine (I₂) or N-iodosuccinimide (NIS) are commonly used electrophiles. This sequence allows for the precise installation of an iodine atom at the C-2 position of the azaindole ring. nih.gov

Table 1: Representative Conditions for Directed Ortho-Metalation and Iodination

| Step | Reagents and Conditions | Purpose | Typical Yield |

|---|---|---|---|

| Protection | 5-Azaindole, NaH, TsCl, THF, 0 °C to rt | Introduction of N-1 Tosyl protecting group | >90% |

| Metalation | N-Tosyl-azaindole, LDA or n-BuLi, THF, -78 °C | Selective deprotonation at C-2 | Not isolated |

| Quenching | Aryllithium intermediate, I₂, THF, -78 °C to rt | Introduction of iodine at C-2 | 60-80% |

Palladium-Catalyzed Halogenation Reactions

Palladium-catalyzed C-H activation is a modern and increasingly important tool for the direct functionalization of heteroaromatic compounds. lu.se This approach can be used for direct halogenation, often requiring a directing group to achieve high regioselectivity. In the context of 5-azaindole, the pyridine nitrogen atom can itself act as an endogenous directing group, guiding the palladium catalyst to activate a nearby C-H bond.

Research on bipyridine N-oxides has shown that a pyridine-type nitrogen can direct palladium-catalyzed halogenation to the C-3 position (equivalent to C-4 in the 5-azaindole system). nih.gov The reaction typically employs a Pd(II) catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and an N-halosuccinimide (NCS or NBS) as the halogen source. While this method is powerful, for the 5-azaindole core, it would preferentially functionalize the C-4 or C-6 positions, making it less suitable for the direct synthesis of this compound. However, it remains a key strategy for producing other halogenated isomers. nih.gov

Preparation of Di-halogenated 5-Azaindole Precursors

The synthesis of the specifically substituted this compound is not a single-step process but requires a carefully planned sequence of reactions. This involves the initial creation of a monohalogenated intermediate, followed by the selective introduction of the second halogen.

Synthesis of Monohalogenated 5-Azaindoles as Starting Materials

The preparation of a di-halogenated azaindole logically begins with a monohalogenated precursor. For the target molecule, a 7-bromo-5-azaindole intermediate is a logical starting point. Direct bromination of the parent 5-azaindole often leads to mixtures of products. Therefore, a more controlled approach involves building the azaindole ring from a pre-halogenated pyridine.

A common strategy is to start with a substituted 2-amino-4-bromopyridine. This precursor can then undergo reactions, such as the Fischer indole synthesis or palladium-catalyzed annulation reactions, to construct the fused pyrrole ring, yielding the 7-bromo-5-azaindole scaffold. researchgate.netgoogle.com This ensures the bromine atom is correctly positioned from the outset.

Selective Introduction of a Second Halogen (Bromine at C-7, Iodine at C-2)

With a 7-bromo-5-azaindole precursor in hand, the next critical step is the selective introduction of an iodine atom at the C-2 position. This transformation is ideally suited for the Directed Ortho-Metalation (DoM) strategy discussed previously.

The proposed synthetic sequence is as follows:

N-Protection: The 7-bromo-5-azaindole is first protected at the N-1 position with a tosyl (Ts) group. This step is essential to prevent side reactions with the strong base and to direct the subsequent metalation.

Directed Ortho-Metalation: The resulting N-tosyl-7-bromo-5-azaindole is treated with a strong lithium amide base, such as LDA, at low temperature (-78 °C). The tosyl group directs the deprotonation exclusively to the C-2 position.

Electrophilic Quench: The C-2 lithiated species is then quenched with an iodine source like I₂. This reaction forms the C-I bond, yielding N-tosyl-7-bromo-2-iodo-5-azaindole.

Deprotection (Optional): If the unprotected final compound is desired, the tosyl group can be removed under basic conditions, such as treatment with aqueous sodium hydroxide, to afford this compound.

This sequential halogenation approach provides excellent control over the regiochemistry, ensuring the correct placement of both the bromine and iodine atoms.

Reactivity and Synthetic Transformations of 7 Bromo 2 Iodo 5 Azaindole

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis, particularly with palladium, is a cornerstone for the functionalization of halogenated heterocycles like 7-bromo-2-iodo-5-azaindole. The differing bond dissociation energies and reactivities of the C-I and C-Br bonds in the key oxidative addition step of the catalytic cycle are fundamental to achieving chemoselectivity. Generally, the C-I bond is more reactive than the C-Br bond, allowing for selective transformations at the C-2 position while leaving the C-7 position intact for subsequent reactions.

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. For this compound, this reaction can be performed with high chemoselectivity, targeting the more labile C-2 iodo position. By carefully selecting the catalyst system, such as Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand like SPhos, and appropriate basic conditions, various aryl and heteroaryl groups can be introduced at the C-2 position. This selectivity is driven by the lower bond energy of the C–I bond compared to the C–Br bond, which facilitates preferential oxidative addition of the palladium catalyst at the C-2 position. The reaction tolerates a wide range of functional groups on the boronic acid partner, including both electron-donating and electron-withdrawing substituents.

| Boronic Acid/Ester Partner | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol | 7-Bromo-2-phenyl-5-azaindole |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 7-Bromo-2-(4-methoxyphenyl)-5-azaindole |

| Thiophen-3-ylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/Water | 7-Bromo-2-(thiophen-3-yl)-5-azaindole |

| 4-Fluorophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | MeCN/Water | 7-Bromo-2-(4-fluorophenyl)-5-azaindole |

The Sonogashira coupling is a highly effective method for the formation of C-C bonds between a vinyl or aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. When applied to this compound, the Sonogashira reaction exhibits excellent regioselectivity for the C-2 iodo position. The greater reactivity of the C-I bond allows for the selective introduction of alkynyl moieties at this site, yielding 2-alkynyl-7-bromo-5-azaindole derivatives. Standard conditions often involve catalysts like Pd(PPh₃)₂Cl₂ with CuI in a solvent such as tetrahydrofuran (B95107) (THF) with triethylamine (B128534) (Et₃N) as the base. This transformation is crucial for synthesizing precursors to more complex molecules, as the resulting alkyne can undergo further chemical modifications.

| Terminal Alkyne | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 7-Bromo-2-(phenylethynyl)-5-azaindole |

| Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 7-Bromo-2-((trimethylsilyl)ethynyl)-5-azaindole |

| 3-Ethynylpyridine | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 7-Bromo-2-(pyridin-3-ylethynyl)-5-azaindole |

| 1-Hexyne | Pd/C / PPh₃ / CuI | Et₃N | Water | 7-Bromo-2-(hex-1-yn-1-yl)-5-azaindole |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides and amines. This reaction has become a vital tool for synthesizing arylamines, which are prevalent in pharmaceuticals. For substrates like this compound, the Buchwald-Hartwig amination is expected to proceed selectively at the C-2 iodo position due to its higher reactivity in the oxidative addition step. The reaction typically requires a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, a bulky electron-rich phosphine ligand (e.g., Xantphos, tBuBrettPhos), and a base like Cs₂CO₃ or NaOt-Bu. This method allows for the coupling of a wide variety of primary and secondary amines, as well as other nitrogen-containing nucleophiles, to the 5-azaindole (B1197152) core.

| Amine Coupling Partner | Ligand | Base | Palladium Source | Predicted Product |

|---|---|---|---|---|

| Morpholine | Xantphos | Cs₂CO₃ | Pd(OAc)₂ | 7-Bromo-2-(morpholin-4-yl)-5-azaindole |

| Aniline | tBuBrettPhos | NaOt-Bu | Pd₂(dba)₃ | N-(7-Bromo-5-azaindol-2-yl)aniline |

| Piperazine | Xantphos | Cs₂CO₃ | Pd₂(dba)₃ | 1-(7-Bromo-5-azaindol-2-yl)piperazine |

| Benzylamine | BINAP | K₃PO₄ | Pd(OAc)₂ | N-Benzyl-7-bromo-5-azaindol-2-amine |

While specific examples for this compound are not extensively documented, the principles of Negishi and Stille couplings are applicable. The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. The Stille coupling utilizes an organotin reagent. Both reactions are powerful C-C bond-forming methods.

Given the established reactivity hierarchy of C-X bonds, it is anticipated that both Negishi and Stille couplings would occur with high selectivity at the C-2 iodo position of this compound. The oxidative addition of the Pd(0) or Ni(0) catalyst to the C-I bond is significantly faster than to the C-Br bond, allowing for the selective formation of 2-substituted-7-bromo-5-azaindoles. This selectivity would enable the introduction of various alkyl, alkenyl, aryl, and alkynyl groups depending on the organometallic reagent used.

The Chan-Lam coupling reaction provides an alternative to palladium-catalyzed methods for C-N bond formation, utilizing a copper catalyst. This reaction typically couples arylboronic acids with amines, amides, or other N-nucleophiles. Although less common for aryl halides, variations of copper-catalyzed C-N bond formation (Ullmann-type couplings) are well-established. In the context of this compound, a copper-catalyzed amination would also be expected to show a preference for the more reactive C-2 iodo position. These reactions often proceed under milder conditions than traditional Ullmann condensations and exhibit broad functional group tolerance.

Differential Reactivity of Bromo and Iodo Substituents in Cascade Reactions

The most significant synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The significantly higher reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions allows for the development of selective, sequential, and one-pot cascade reactions.

This reactivity difference enables a modular approach to the synthesis of disubstituted 5-azaindoles. First, a selective cross-coupling reaction, such as a Sonogashira or Suzuki reaction, is performed at the C-2 position. The resulting 2-substituted-7-bromo-5-azaindole intermediate, which still possesses the reactive C-Br bond, can then be subjected to a second, different cross-coupling reaction. For instance, a Sonogashira coupling at C-2 can be followed by a Suzuki coupling at C-7, allowing for the precise and independent installation of two different carbon-based substituents. This strategy provides access to a vast chemical space from a single, readily available precursor.

| Step 1 Reaction (at C-2) | Intermediate | Step 2 Reaction (at C-7) | Final Product |

|---|---|---|---|

| Sonogashira Coupling (with Phenylacetylene) | 7-Bromo-2-(phenylethynyl)-5-azaindole | Suzuki Coupling (with 4-Methylphenylboronic acid) | 2-(Phenylethynyl)-7-(p-tolyl)-5-azaindole |

| Suzuki Coupling (with Furan-2-boronic acid) | 7-Bromo-2-(furan-2-yl)-5-azaindole |

Role As a Synthetic Intermediate and Advanced Precursor in Molecular Design

Construction of Complex Poly-substituted 5-Azaindole (B1197152) Architectures

The primary utility of 7-Bromo-2-iodo-5-azaindole lies in its capacity to undergo sequential, palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond under these conditions, a difference that chemists exploit to introduce substituents in a controlled, stepwise manner.

Typically, a Sonogashira or Suzuki coupling reaction is first performed selectively at the more reactive C-2 position (bearing the iodo group). Following this initial transformation, a second, different cross-coupling reaction can be carried out at the less reactive C-7 position (bearing the bromo group). This sequential approach provides a powerful tool for creating di-substituted 5-azaindoles with distinct functionalities at the C-2 and C-7 positions, a task that would be challenging to achieve with di-bromo or di-iodo analogues due to a lack of selectivity.

Table 1: Orthogonal Reactivity in Cross-Coupling Reactions

| Position | Halogen | C-X Bond Energy (kJ/mol) | Typical First Reaction | Typical Second Reaction |

|---|---|---|---|---|

| C-2 | Iodine | ~234 | Suzuki, Sonogashira, Stille | - |

This interactive table summarizes the differential reactivity enabling sequential functionalization.

Research has demonstrated the application of this methodology in synthesizing kinase inhibitors. For instance, a synthetic route might involve an initial Suzuki coupling at the C-2 position with an arylboronic acid, followed by a subsequent Buchwald-Hartwig amination at the C-7 position to install a desired amine fragment. This programmed synthesis is essential for exploring the structure-activity relationships (SAR) of potential drug candidates.

Application in Scaffold Modification and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening. This compound is an ideal starting scaffold for DOS due to its two addressable reactive sites. By employing a range of different coupling partners in a sequential manner, a large and diverse library of 2,7-disubstituted 5-azaindoles can be rapidly assembled from a single advanced intermediate.

This strategy allows for the systematic modification of the core 5-azaindole scaffold, enabling chemists to explore a vast chemical space. For example, a library can be generated by reacting the 2-iodo position with a set of ten different boronic acids, and then coupling the resulting ten intermediates with a set of ten different amines at the 7-bromo position, yielding one hundred unique compounds. This combinatorial approach is highly efficient for discovering molecules with novel biological activities.

Contribution to Heterocyclic Library Generation for Chemical Biology Research

The 5-azaindole core is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Consequently, libraries of substituted 5-azaindoles are of significant interest for chemical biology research, where they can be used to probe protein function and identify new therapeutic targets.

The use of this compound facilitates the creation of focused libraries around this privileged scaffold. The ability to precisely control the introduction of substituents at two distinct vectors (C-2 and C-7) allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity. These properties are critical for a molecule's ability to interact with a biological target and to have favorable drug-like characteristics. The resulting heterocyclic libraries serve as a rich source of tool compounds for interrogating complex biological systems.

Utility in the Rational Design of Molecular Probes and Research Tools

Beyond its role in generating libraries for screening, this compound is also a key precursor in the rational design of specific molecular probes and research tools. These are molecules designed to interact with a particular biological target in a defined way, often used to study its function or to validate it as a drug target.

For example, one of the halogenated positions can be used to attach a reporter group, such as a fluorescent dye or a biotin tag, while the other position is used to introduce a pharmacophore that confers binding affinity and selectivity for the target of interest. The sequential coupling capability of this compound is critical for this application, as it allows for the late-stage introduction of the reporter group after the core pharmacophore has been assembled. This synthetic flexibility is invaluable in the development of sophisticated chemical tools for modern biological research.

Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of magnetically active nuclei such as ¹H and ¹³C.

In a typical analysis, the ¹H NMR spectrum of 7-Bromo-2-iodo-5-azaindole would be expected to show distinct signals for each of the aromatic protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine, iodine, and nitrogen atoms. The coupling constants (J) between adjacent protons would provide critical information about their spatial relationships.

Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the azaindole ring system. The positions of these signals are indicative of the carbon's hybridization and its electronic environment.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 (N-H) | ~11.0-12.0 (br s) | - |

| 3 | ~7.0-7.5 (s) | ~100-110 |

| 4 | ~7.5-8.0 (d) | ~120-130 |

| 6 | ~8.0-8.5 (d) | ~140-150 |

| C2-I | - | ~80-90 |

| C5-N | - | ~145-155 |

| C7-Br | - | ~110-120 |

| C3a | - | ~125-135 |

| C7a | - | ~140-150 |

Note: This data is predictive and not based on published experimental results.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, helping to identify adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which can help in confirming the regiochemistry.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, confirming the presence of bromine and iodine through their characteristic isotopic patterns. The theoretical exact mass for C₇H₄BrIN₂ would be calculated and compared to the experimental value.

Table 2: Expected HRMS Data for this compound

| Formula | Isotope | Calculated m/z |

|---|---|---|

| C₇H₄⁷⁹Br¹²⁷IN₂ | [M+H]⁺ | 322.8706 |

| C₇H₄⁸¹Br¹²⁷IN₂ | [M+H]⁺ | 324.8685 |

Note: This data is theoretical.

In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of an iodine atom, a bromine atom, or hydrocyanic acid (HCN), which would further support the proposed structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands:

N-H stretch: A peak in the region of 3200-3500 cm⁻¹ corresponding to the pyrrole (B145914) N-H bond.

C-H stretch: Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹.

C=C and C=N stretches: Aromatic ring stretching vibrations would be observed in the 1400-1600 cm⁻¹ region.

C-Br and C-I stretches: These would appear in the fingerprint region at lower wavenumbers, typically below 800 cm⁻¹.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

Based on a comprehensive search of publicly available scientific literature and crystallographic databases, specific X-ray crystallography data for the compound “this compound” could not be located.

Therefore, the requested section on its solid-state molecular structure determination, including detailed research findings and data tables, cannot be generated at this time. While information exists for structurally related compounds, such as 5-Bromo-7-azaindole (B68098), the strict requirement to focus solely on this compound prevents the inclusion of data from these other molecules.

Further research or de novo crystallographic analysis would be required to produce the specific data needed to fulfill this request.

Computational and Theoretical Investigations of this compound: A Search for Existing Studies

A thorough review of available scientific literature and chemical databases reveals a notable absence of specific computational and theoretical studies focused exclusively on the compound This compound . While extensive research exists on the broader class of azaindoles and their various halogenated derivatives, this particular disubstituted isomer has not been the subject of dedicated computational analysis in published literature.

Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides profound insights into the electronic structure, reactivity, and spectroscopic properties of molecules. Such studies are crucial for understanding the behavior of complex heterocyclic compounds like azaindoles, which are significant scaffolds in medicinal chemistry and materials science.

For related compounds, such as 5-bromo-7-azaindole, computational studies have been performed. These investigations have explored aspects like molecular structure, vibrational spectra, and the nature of intermolecular interactions, often correlating theoretical calculations with experimental data from X-ray crystallography and spectroscopy. bohrium.com Similarly, theoretical studies on the parent 7-azaindole (B17877) molecule and other derivatives have provided valuable information on their electronic spectra, including analyses of molecular orbitals like the HOMO and LUMO. mdpi.comresearchgate.netresearchgate.netresearchgate.net

However, the specific electronic and structural impact of having both a bromine atom at the 7-position and an iodine atom at the 2-position of the 5-azaindole (B1197152) core has not been computationally elucidated in the public domain. Consequently, detailed data for the following areas, as they pertain specifically to This compound , are not available:

Quantum Chemical Calculations (Density Functional Theory - DFT)

Predictions of its electronic structure and reactivity.

Analysis of its HOMO and LUMO molecular orbitals.

Calculation of its atomic charge distribution and electrostatic potentials.

Prediction of its spectroscopic parameters (e.g., NMR chemical shifts).

Mechanistic Studies of Synthetic Transformations

Computational modeling of reaction pathways involving this specific compound.

Molecular Modeling

Conformational analysis and the study of its intermolecular interactions.

While general principles of computational chemistry can be applied to hypothesize the properties of This compound , any such discussion would be speculative and would not constitute the "detailed research findings" required for this article. The generation of accurate, scientifically validated data for the specified outline sections would necessitate novel, dedicated research employing the aforementioned computational methods.

Until such studies are conducted and published, a detailed article on the computational and theoretical investigations of This compound cannot be compiled.

Computational and Theoretical Investigations of Halogenated 5 Azaindoles

Quantitative Structure-Activity Relationship (QSAR) Studies (focused on chemical features related to binding)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For halogenated 5-azaindoles, including the specific compound 7-Bromo-2-iodo-5-azaindole, QSAR models can be instrumental in elucidating the key chemical features that govern their binding affinity to a particular biological target. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand how its distinct structural attributes likely influence its binding characteristics.

A theoretical QSAR study on a series of halogenated 5-azaindoles would systematically vary the substituents at different positions of the azaindole core and correlate these changes with observed binding affinity. The goal is to develop a predictive model that can guide the design of new, more potent analogs.

Key Chemical Features and Descriptors in a QSAR Model

For a compound like this compound, a QSAR model would focus on quantifying the effects of the halogen atoms at the C2 and C7 positions, as well as the nitrogen atom at the 5-position. The model would be built using a set of molecular descriptors that describe various physicochemical properties of the molecules. These descriptors are categorized based on the properties they represent:

Electronic Descriptors: These quantify the electronic effects of the substituents. The bromine and iodine atoms are electron-withdrawing through induction but can also participate in halogen bonding, a specific type of non-covalent interaction. Descriptors such as Hammett constants (σ), dipole moment, and partial atomic charges would be crucial. The electronegativity and polarizability of the halogens are key factors influencing electrostatic and halogen bond interactions within a binding pocket.

Steric Descriptors: These account for the size and shape of the substituents. The iodine atom is significantly larger than the bromine atom, and both are much larger than a hydrogen atom. These steric attributes can either be favorable, leading to better van der Waals contacts, or unfavorable, causing steric clashes. Molar refractivity (MR) and Taft steric parameters (Es) are common descriptors used to model these effects.

Hydrophobic Descriptors: These describe the lipophilicity of the molecule, which is critical for its partitioning behavior and ability to interact with hydrophobic pockets in a protein. The partition coefficient (logP) or calculated versions like clogP are standard descriptors. Halogen atoms, particularly larger ones like iodine, generally increase the lipophilicity of a molecule.

Developing the QSAR Equation

A typical QSAR study involves generating a dataset of related compounds with their measured binding affinities (e.g., IC₅₀ or Kᵢ values, often converted to a logarithmic scale like pIC₅₀). Using statistical methods like Multiple Linear Regression (MLR), a QSAR equation is derived.

A hypothetical QSAR equation for a series of substituted 5-azaindoles might look like this:

pIC₅₀ = β₀ + β₁(MR) + β₂(σ) + β₃(logP)

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

MR, σ, and logP are the molar refractivity, Hammett constant, and partition coefficient, respectively.

β₀, β₁, β₂, and β₃ are the regression coefficients determined from the analysis, indicating the weight or importance of each descriptor.

Illustrative Data for a Hypothetical QSAR Study

To illustrate the process, consider a hypothetical series of 5-azaindole (B1197152) derivatives and their associated data. The following interactive table presents a theoretical dataset that could be used to build a QSAR model. The descriptor values and activity data are for illustrative purposes only.

| Compound ID | R² Substituent | R⁷ Substituent | pIC₅₀ (Experimental) | Molar Refractivity (MR) | Hammett Constant (σ) | logP |

| 1 | H | H | 5.2 | 1.03 | 0.00 | 1.5 |

| 2 | I | H | 6.5 | 14.07 | 0.27 | 2.6 |

| 3 | H | Br | 6.1 | 8.88 | 0.23 | 2.3 |

| 4 | I | Br | 7.3 | 22.95 | 0.50 | 3.4 |

| 5 | Cl | H | 6.3 | 6.03 | 0.23 | 2.2 |

| 6 | Cl | Br | 7.0 | 14.91 | 0.46 | 3.1 |

Note: This table is a hypothetical representation for educational purposes.

Interpretation of QSAR Model Findings

The statistical quality of a QSAR model is assessed by parameters like the correlation coefficient (R²), which indicates how well the model fits the data, and the cross-validated correlation coefficient (Q²), which measures its predictive power. A high Q² value is essential for a reliable model.

For our hypothetical series, a positive coefficient for logP would suggest that increased lipophilicity is beneficial for binding. Similarly, the coefficients for MR and σ would indicate the relative importance of steric bulk and electronic effects at the substitution sites. For instance, a 3D-QSAR study on a series of 5-azaindole derivatives acting as Factor VIIa inhibitors revealed that steric and electrostatic fields were major contributors to their activity, a finding that would likely be relevant for other 5-azaindole-based compounds. researchgate.net

In the case of this compound, the large and polarizable iodine at the C2 position could be crucial for forming a halogen bond with an electron-rich residue (like a carbonyl oxygen) in the binding site. The bromine at C7 could be involved in hydrophobic interactions or further electronic modulation of the ring system. A well-validated QSAR model would quantify these contributions, providing a detailed understanding of the structure-activity relationship and enabling the rational design of more potent inhibitors.

Future Research Directions and Unexplored Avenues

Chemo-, Regio-, and Stereoselective Transformations

The presence of both a bromine and an iodine atom on the 5-azaindole (B1197152) ring provides a unique opportunity for selective functionalization. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in transition-metal-catalyzed cross-coupling reactions. Future research should systematically explore the chemo- and regioselectivity of reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. nih.govmdpi.com By carefully tuning reaction conditions—including the choice of catalyst, ligand, base, and solvent—it should be possible to selectively functionalize either the C-2 or C-7 position.

Furthermore, the introduction of substituents that create a chiral center or axis opens the door for stereoselective transformations. Future work could focus on developing asymmetric catalytic methods to introduce chirality, leading to the synthesis of enantiomerically pure derivatives of 7-Bromo-2-iodo-5-azaindole for applications in drug discovery.

Integration of Flow Chemistry and Continuous Processing in Synthesis

The synthesis of complex heterocyclic compounds can involve hazardous reagents or intermediates and require precise control over reaction parameters. Flow chemistry and continuous processing offer significant advantages over traditional batch synthesis in terms of safety, scalability, and reproducibility. Future investigations should aim to adapt the synthesis and subsequent functionalization of this compound to continuous flow systems. This would enable better control over reaction temperature, pressure, and mixing, potentially leading to higher yields and purities. Moreover, the ability to perform multi-step sequences in a continuous fashion without isolating intermediates could dramatically streamline the production of derivatives.

Exploration of Novel Catalytic Systems for Functionalization

Palladium-based catalysts are predominantly used for the cross-coupling reactions of halogenated azaindoles. mdpi.comnih.gov While effective, the cost and potential toxicity of palladium warrant the exploration of alternative catalytic systems. Future research should focus on developing catalysts based on more earth-abundant and less toxic metals such as copper, nickel, iron, or cobalt for the functionalization of this compound. researchgate.net Additionally, the development of novel ligands that can enhance the activity and selectivity of existing catalysts is a crucial area of research. Photocatalysis and electrocatalysis also represent emerging fields that could offer new, milder, and more selective methods for activating the C-I and C-Br bonds.

Advanced Mechanistic Investigations of Reaction Pathways

A deep understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. Future research should employ advanced mechanistic investigations to elucidate the pathways involved in the synthesis and functionalization of this compound. This can be achieved through a combination of experimental techniques, such as kinetic studies and the isolation and characterization of reaction intermediates, and computational methods like Density Functional Theory (DFT) calculations. researchgate.netnih.gov Such studies can provide valuable insights into the roles of catalysts, ligands, and solvents, and help rationalize observed chemo- and regioselectivities, ultimately enabling more rational and efficient synthetic design. nih.gov

Q & A

Q. How to address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer : Compare experimental conditions (e.g., heating rate in DSC for melting points) and solvent effects in NMR. Replicate studies using authenticated samples (e.g., from Thermo Scientific, ≥97% purity) and consult multi-lab validation initiatives like the NIST Standard Reference Database .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.